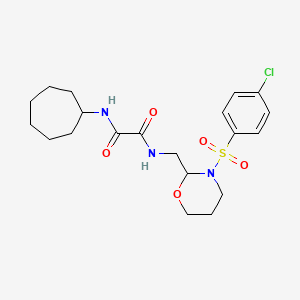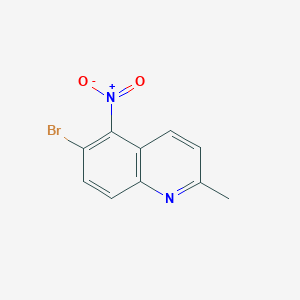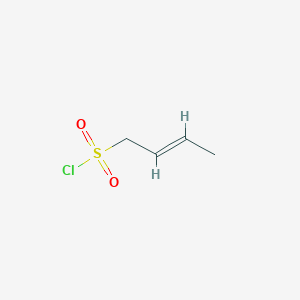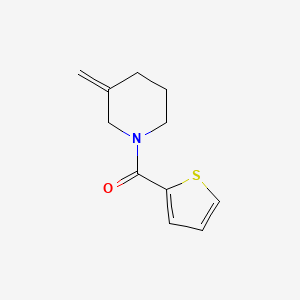![molecular formula C24H28N2O4 B2357680 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine CAS No. 68842-66-0](/img/structure/B2357680.png)
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine is a synthetic organic compound known for its unique optical properties. It belongs to the class of squaraine dyes, which are characterized by their intense absorption in the visible region and high fluorescence quantum yields. This compound is particularly notable for its applications in organic electronics and photonics, including use in organic solar cells and fluorescent probes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine typically involves the condensation of squaric acid with 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is usually carried out in a solvent such as toluene or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactions are conducted in reactors with precise temperature control and efficient mixing. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the squaraine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and as a sensitizer in photochemical reactions.
Biology: Employed as a fluorescent probe for imaging and detecting biological molecules.
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
作用機序
The mechanism of action of 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine primarily involves its interaction with light. The compound absorbs light in the visible region, leading to electronic excitation. This excited state can then participate in various photophysical and photochemical processes. In biological applications, the compound can bind to specific molecular targets, allowing for fluorescence-based detection and imaging.
類似化合物との比較
- 2,4-Bis[4-(dimethylamino)-2-hydroxyphenyl]squaraine
- 2,4-Bis[4-(diethylamino)-2-methoxyphenyl]squaraine
- 2,4-Bis[4-(diethylamino)-2-aminophenyl]squaraine
Comparison: Compared to its analogs, 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine exhibits unique optical properties, such as a higher fluorescence quantum yield and better stability under light exposure. These characteristics make it particularly suitable for applications in organic electronics and photonics.
特性
CAS番号 |
68842-66-0 |
|---|---|
分子式 |
C24H28N2O4 |
分子量 |
408.5 g/mol |
IUPAC名 |
(6E)-3-(diethylamino)-6-[3-[4-(diethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H28N2O4/c1-5-25(6-2)15-9-11-17(19(27)13-15)21-23(29)22(24(21)30)18-12-10-16(14-20(18)28)26(7-3)8-4/h9-14,27,29H,5-8H2,1-4H3/b22-18+ |
InChIキー |
ODWFNEITXILTAS-RELWKKBWSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |
異性体SMILES |
CCN(CC)C1=CC(=C(C=C1)C2=C(/C(=C\3/C=CC(=CC3=O)N(CC)CC)/C2=O)O)O |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2357601.png)

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)
![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)
![4-[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2357605.png)
![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2357616.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2357617.png)

